3-(3-Aminopyridin-4-YL)benzonitrile
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Overview
Description
3-(3-Aminopyridin-4-YL)benzonitrile is an organic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound features a pyridine ring substituted with an amino group at the 3-position and a benzonitrile moiety at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(3-Aminopyridin-4-YL)benzonitrile involves the reaction of 3-aminopyridine with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyridin-4-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminopyridin-4-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-4-YL)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminopyridin-3-YL)benzonitrile
- 4-(3-Aminopyridin-4-YL)benzonitrile
- 3-(3-Aminopyridin-2-YL)benzonitrile
Uniqueness
3-(3-Aminopyridin-4-YL)benzonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
Properties
IUPAC Name |
3-(3-aminopyridin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-2-1-3-10(6-9)11-4-5-15-8-12(11)14/h1-6,8H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYQKIYOWDQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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